molecular formula C15H14FN3O3S B8547110 2-(3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid

2-(3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid

Cat. No. B8547110
M. Wt: 335.4 g/mol
InChI Key: DTOQVGLZXNUOHE-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H14FN3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H14FN3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2-oxoimidazolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C15H14FN3O3S/c1-9-12(13(20)21)23-14(17-9)19-7-6-18(15(19)22)8-10-2-4-11(16)5-3-10/h2-5H,6-8H2,1H3,(H,20,21)

InChI Key

DTOQVGLZXNUOHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCN(C2=O)CC3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following the procedure as described in Example 6, making variations as required to replace ethyl 4-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)thiazole-5-carboxylate with ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate, the title compound was obtained in 97% yield: 1H NMR (300 MHz, DMSO-d6) δ 7.84-7.07 (m, 4H), 4.32 (s, 2H), 3.93 (t, J=8.1 Hz, 2H), 3.22 (t, J=8.1 Hz, 2H), 2.46 (s, 3H); MS (ES+) m/z 336.2 (M+1).
Name
ethyl 4-methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)thiazole-5-carboxylate
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Yield
97%

Synthesis routes and methods II

Procedure details

Following the procedure as described in Example 14, making variations as required to replace ethyl 3-methyl-5-(2-oxo-3-(4-(trifluoromethyl)benzyl)imidazolidin-1-yl)thiophene-2-carboxylate with ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate, the title compound was obtained as a colorless solid in 80% yield: 1H NMR (300 MHz, DMSO-d6) δ 7.39-7.34 (m, 2H), 7.22-7.17 (m, 2H), 4.43 (s, 2H), 4.01-3.98 (m, 2H), 3.48-3.43 (m, 2H), 2.50 (s 3H): MS (ES+) m/z 336.1 (M+1).
Name
ethyl 3-methyl-5-(2-oxo-3-(4-(trifluoromethyl)benzyl)imidazolidin-1-yl)thiophene-2-carboxylate
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Yield
80%

Synthesis routes and methods III

Procedure details

Following the procedure as described in Preparation 14, making variations as required to replace ethyl 2-(3-((2,2-difluorocyclopropyl)methyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate with ethyl 2-(3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate, the title compound was obtained in 97% yield: 1H NMR (300 MHz, DMSO-d6) δ 7.84-7.07 (m, 4H), 4.32 (s, 2H), 3.93 (t, J=8.1 Hz, 2H), 3.22 (t, J=8.1 Hz, 2H), 2.46 (s, 3H); MS (ES+) m/z 336.2 (M+1).
Name
ethyl 2-(3-((2,2-difluorocyclopropyl)methyl)-2-oxoimidazolidin-1-yl)-4-methylthiazole-5-carboxylate
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0 (± 1) mol
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Yield
97%

Synthesis routes and methods IV

Procedure details

Name
CCOC(=O)c1sc(N2CCN(CC3CC3(F)F)C2=O)nc1C
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